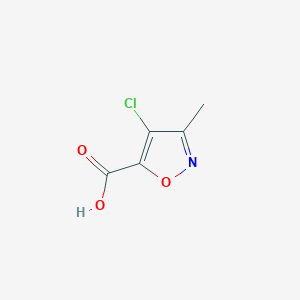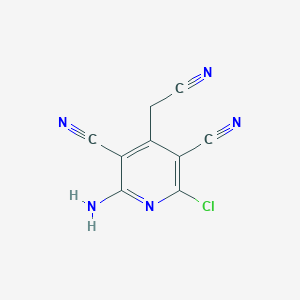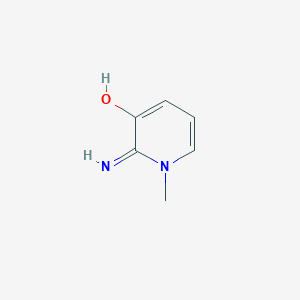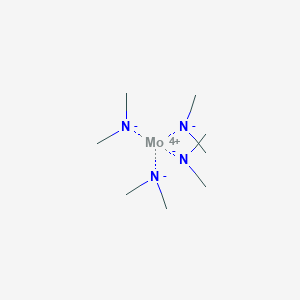
Molybdenum tetrakis(dimethylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum tetrakis(dimethylamide) is a chemical compound with the formula Mo(NMe2)4. It is commonly used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide. This compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of molybdenum tetrakis(dimethylamide) is not well understood. However, it is believed to act as a source of molybdenum atoms that can be incorporated into other compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of molybdenum tetrakis(dimethylamide). However, it is known to be toxic and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using molybdenum tetrakis(dimethylamide) in lab experiments is its high reactivity, which allows for the synthesis of a wide range of molybdenum-containing compounds. However, its toxicity and air sensitivity can make it difficult to handle.
Direcciones Futuras
1. Further investigation into the mechanism of action of molybdenum tetrakis(dimethylamide) could provide insights into its potential applications in scientific research.
2. Development of new synthetic methods for molybdenum tetrakis(dimethylamide) could improve its efficiency and reduce its toxicity.
3. Exploration of the potential applications of molybdenum-containing compounds synthesized using molybdenum tetrakis(dimethylamide) in catalysis, electrochemistry, and energy storage.
4. Investigation of the properties and potential applications of molybdenum disulfide nanosheets synthesized using molybdenum tetrakis(dimethylamide) in electronics and optoelectronics.
Métodos De Síntesis
Molybdenum tetrakis(dimethylamide) can be synthesized through the reaction of molybdenum hexacarbonyl with dimethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a yellow crystalline solid that is soluble in common organic solvents.
Aplicaciones Científicas De Investigación
Molybdenum tetrakis(dimethylamide) has been used as a precursor for the synthesis of molybdenum nitride and molybdenum carbide, which have potential applications in catalysis, electrochemistry, and energy storage. It has also been used in the synthesis of molybdenum disulfide nanosheets, which have potential applications in electronics and optoelectronics.
Propiedades
Número CAS |
100207-68-9 |
|---|---|
Nombre del producto |
Molybdenum tetrakis(dimethylamide) |
Fórmula molecular |
C8H24MoN4 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
dimethylazanide;molybdenum(4+) |
InChI |
InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |
Clave InChI |
LLTVJHITJZXSMQ-UHFFFAOYSA-N |
SMILES |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
SMILES canónico |
C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




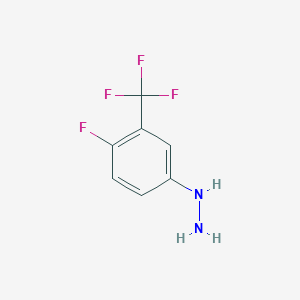
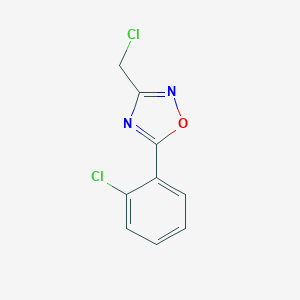
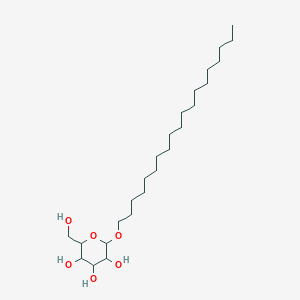
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
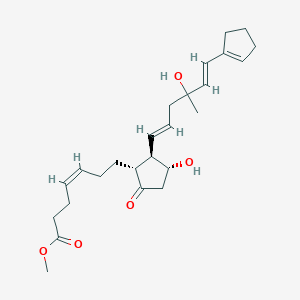

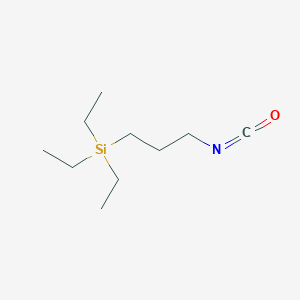
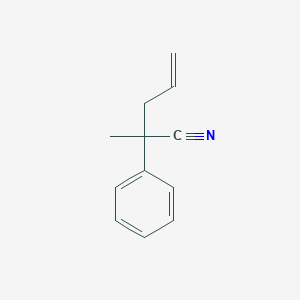
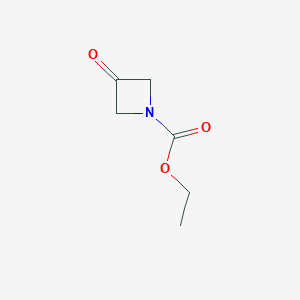
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
